An In-Depth Technical Guide to cis-2-Tert-butyl-2-butenedinitrile: Current Knowledge and Future Prospects
An In-Depth Technical Guide to cis-2-Tert-butyl-2-butenedinitrile: Current Knowledge and Future Prospects
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and Unknowns
In the landscape of chemical synthesis and materials science, dinitriles represent a class of compounds with significant potential due to the versatile reactivity of their nitrile functionalities. Among these, cis-2-Tert-butyl-2-butenedinitrile, also known as (Z)-2-tert-Butylbut-2-enedinitrile, presents an intriguing molecular architecture. The presence of a bulky tert-butyl group adjacent to a cis-configured dinitrile system on a butene backbone suggests unique steric and electronic properties. This guide aims to provide a comprehensive overview of the currently available technical information for this compound, while also highlighting areas where further research is critically needed to fully elucidate its chemical profile and unlock its potential applications.
Core Molecular and Physical Properties
cis-2-Tert-butyl-2-butenedinitrile is a solid compound under standard conditions.[1] Its fundamental properties are summarized in the table below. It is noteworthy that while the molecular formula and weight are well-established, some physical properties such as boiling point and density are currently based on predictive models rather than experimentally verified data.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂ | [1] |
| Molecular Weight | 134.18 g/mol | [2] |
| CAS Number | 169309-80-2 | [1] |
| Appearance | Solid | [1] |
| Predicted Boiling Point | 230.2 ± 13.0 °C | [2] |
| Predicted Density | 0.952 ± 0.06 g/cm³ | [2] |
| Solubility | Low solubility in water; soluble in some organic solvents like chloroform. | [3] |
| Stability | Stable under normal conditions. | [3] |
Synonyms:
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cis-2-(tert-Butyl)maleonitrile[1]
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(Z)-2-tert-Butylbut-2-enedinitrile[2]
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2-(tert-Butyl)maleonitrile[2]
Spectroscopic Characterization: A Call for Experimental Data
A thorough understanding of a molecule's structure and electronic environment is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable tools for this purpose. However, a comprehensive, publicly available set of experimental spectra for cis-2-Tert-butyl-2-butenedinitrile is currently lacking.
Based on the known structure, the following spectral characteristics can be anticipated:
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¹H NMR: The spectrum would be expected to show a prominent singlet for the nine equivalent protons of the tert-butyl group, likely in the upfield region (around 1.0-1.5 ppm). A singlet for the vinylic proton would also be expected, with its chemical shift influenced by the adjacent nitrile and tert-butyl groups.
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¹³C NMR: The spectrum should reveal distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the two sp² hybridized carbons of the double bond, and the two nitrile carbons. The chemical shifts of the nitrile carbons would be expected in the characteristic downfield region for nitriles (typically 115-125 ppm).
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IR Spectroscopy: The IR spectrum should exhibit a characteristic sharp absorption band for the C≡N stretching vibration, typically found in the range of 2260-2240 cm⁻¹. Absorptions corresponding to C=C stretching and C-H stretching and bending vibrations would also be present.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (134.18 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group or the entire tert-butyl group.
Experimental Protocol: A Generalized Approach for NMR Data Acquisition
For the future acquisition of NMR data for cis-2-Tert-butyl-2-butenedinitrile, the following generalized protocol for a liquid sample is recommended:
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Sample Preparation:
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For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
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For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is advisable.
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Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
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Instrument Setup:
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Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Shim the magnetic field to achieve optimal resolution.
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For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
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For ¹³C NMR, use proton decoupling and a sufficient number of scans and relaxation delay to obtain a quantitative spectrum.
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Data Processing:
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Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
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Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
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Synthesis and Reactivity: Exploring the Potential
Synthesis
Predicted Reactivity
The chemical reactivity of cis-2-Tert-butyl-2-butenedinitrile is dictated by the interplay of its functional groups: the electron-withdrawing nitrile groups, the carbon-carbon double bond, and the sterically demanding tert-butyl group.
Diagram: Key Reactive Sites of cis-2-Tert-butyl-2-butenedinitrile
Caption: Predicted reactive centers of cis-2-Tert-butyl-2-butenedinitrile.
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Cycloaddition Reactions: The electron-deficient nature of the double bond, due to the two nitrile groups, makes it a good candidate for various cycloaddition reactions. It could potentially act as a dienophile in Diels-Alder reactions with electron-rich dienes or participate in [2+2] and [3+2] cycloadditions.
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Reactions of the Nitrile Groups: The nitrile functionalities are susceptible to a range of transformations:
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Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxylic acids, forming the corresponding dicarboxylic acid.
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Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
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Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the electrophilic carbon of the nitrile group.
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Potential Applications and Future Directions
While specific applications of cis-2-Tert-butyl-2-butenedinitrile are not yet well-documented in peer-reviewed literature, its structure suggests potential utility as a building block in several areas:
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Pharmaceutical and Agrochemical Synthesis: The dinitrile functionality can be a precursor to various nitrogen-containing heterocycles, which are common scaffolds in bioactive molecules.
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Materials Science: The ability to undergo polymerization and cycloaddition reactions makes it a candidate for the synthesis of novel polymers and materials with tailored properties. The bulky tert-butyl group could impart specific solubility and morphological characteristics to these materials.
The significant gaps in the experimental data for cis-2-Tert-butyl-2-butenedinitrile represent a clear opportunity for further research. A systematic investigation into its synthesis, a full spectroscopic characterization, and a detailed exploration of its reactivity would provide a solid foundation for its application in drug discovery, agrochemicals, and materials science.
Safety and Handling
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
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Toxicity: Many organic nitriles are toxic. Assume this compound is harmful if swallowed, inhaled, or absorbed through the skin until toxicological data is available.
Conclusion
cis-2-Tert-butyl-2-butenedinitrile is a chemical compound with an interesting substitution pattern that suggests a rich and useful chemistry. However, the currently available information is largely predictive. This guide has synthesized the existing data and outlined the significant knowledge gaps. It is imperative for the scientific community to undertake a more detailed experimental investigation of this molecule to fully characterize its properties and explore its potential. Such studies will undoubtedly pave the way for its use as a valuable tool in the hands of synthetic chemists and materials scientists.
References
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cis-2-tert-Butyl-2-butenedinitrile | C8H10N2 | CID 14810343. PubChem. [Link]
